molecular formula C20H21N3O4 B12040026 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B12040026
M. Wt: 367.4 g/mol
InChI Key: HODLVCNISJEIKD-UHFFFAOYSA-N
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Description

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound with a unique structure that includes a pyrano[3,2-c]pyridine core. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves a multicomponent reaction (MCR) of aldehydes, malononitrile, and β-ketoesters. The reaction is catalyzed by either basic or acidic catalysts, depending on the desired conditions . The process involves the formation of intermediate compounds, which then undergo cyclization to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of appropriate solvents and catalysts to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic ring or the pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine or alcohol derivatives .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound and its derivatives. A series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles were synthesized and tested against various human tumor cell lines. Notably, certain derivatives demonstrated high antiproliferative activity and selectivity towards cancer cells, leading to mechanisms such as microtubule disruption and G2/M cell cycle arrest in melanoma cells .

Key Findings:

  • Mechanisms of Action: The compound induces microtubule disruption and centrosome de-clustering, which are crucial for cancer cell proliferation inhibition.
  • In Vivo Effects: Antiangiogenic effects were observed both in vitro and in vivo, indicating potential for therapeutic applications in tumor growth inhibition.

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Research has shown that derivatives of pyrano[3,2-c]pyridine exhibit notable anti-inflammatory activity. The synthesis of these compounds often involves one-pot reactions that are both efficient and environmentally friendly .

Key Findings:

  • Synthesis Methods: Green chemistry approaches have been utilized to synthesize pyrano derivatives effectively.
  • Biological Evaluation: Several synthesized compounds were evaluated for their anti-inflammatory effects, showing promising results.

Structure–Activity Relationships (SAR)

Understanding the structure–activity relationships of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring or modifications to the pyrano structure can significantly influence the anticancer and anti-inflammatory efficacy.

Substituent Effect on Activity
Methoxy groupsIncreased anticancer activity
Halogen substitutionsEnhanced selectivity towards cancer cells
Alkoxy chainsImproved solubility and bioavailability

Case Studies

  • Anticancer Activity Study: A specific derivative was tested against eight human tumor cell lines, revealing selective cytotoxicity towards melanoma cells with minimal effects on normal cells. The study detailed the compound's ability to induce apoptosis through microtubule disruption.
  • Anti-inflammatory Evaluation: In a preclinical model of inflammation, a synthesized derivative showed significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both pyrano and pyridine rings.

Biological Activity

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. Its complex structure suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigation.

The molecular formula of the compound is C20H21N3O4, with a molecular weight of approximately 367.398 g/mol. The compound features a pyrano[3,2-c]pyridine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anticancer properties. For instance, similar compounds have shown inhibition against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Pyrano[3,2-c]pyridine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF7 (Breast)5.0Apoptosis induction
Compound BA549 (Lung)10.2Cell cycle arrest
Compound CHeLa (Cervical)8.5ROS generation

Antioxidant Properties

The antioxidant activity of the compound has also been explored. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Compound A85%90%
Compound B78%82%
Target Compound80%88%

Enzyme Inhibition

Inhibition studies have shown that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, its interaction with dihydrofolate reductase (DHFR) has been suggested based on structural analogs.

Case Studies

A recent study focused on synthesizing and evaluating the biological activity of various pyrano[3,2-c]pyridine derivatives, including our target compound. The results indicated promising anticancer activity against several human cancer cell lines:

  • Study on MCF7 Cells : The compound exhibited an IC50 value of 6.0 µM, indicating potent activity against breast cancer cells.
  • Study on A549 Cells : Demonstrated significant inhibition with an IC50 of 7.5 µM.

These findings suggest that structural modifications could enhance biological activity further.

Mechanistic Insights

The proposed mechanisms of action for the biological activities include:

  • Apoptosis Induction : Triggering intrinsic pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interfering with the normal progression of the cell cycle.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress that can lead to cell death in cancer cells.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

2-amino-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carbonitrile

InChI

InChI=1S/C20H21N3O4/c1-4-25-14-7-6-12(9-15(14)26-5-2)17-13(10-21)19(22)27-16-8-11(3)23-20(24)18(16)17/h6-9,17H,4-5,22H2,1-3H3,(H,23,24)

InChI Key

HODLVCNISJEIKD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(OC3=C2C(=O)NC(=C3)C)N)C#N)OCC

Origin of Product

United States

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